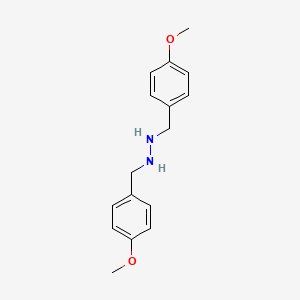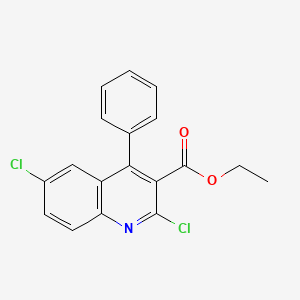
dimethyl 2-(methoxymethyl)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl 2-(methoxymethyl)succinate is an organic compound with the molecular formula C8H14O5. It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by methoxymethyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
dimethyl 2-(methoxymethyl)succinate can be synthesized through the esterification of succinic acid. The process involves reacting succinic acid with methanol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of reactive distillation and a tubular reactor followed by separation of components from the reaction mixture . Another method involves esterifying dimethyl succinate and then synthesizing dimethyl (methoxymethyl)succinate by cooling the reaction mixture, adding methanol, and separating the product under pressure .
Análisis De Reacciones Químicas
dimethyl 2-(methoxymethyl)succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
dimethyl 2-(methoxymethyl)succinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving succinic acid derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethyl (methoxymethyl)succinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. These products can then participate in various metabolic pathways, influencing cellular processes .
Comparación Con Compuestos Similares
dimethyl 2-(methoxymethyl)succinate can be compared with other similar compounds such as:
Dimethyl succinate: A simpler ester of succinic acid without the methoxymethyl group.
Diethyl succinate: An ester of succinic acid with ethyl groups instead of methoxymethyl groups.
Dimethyl fumarate: An ester of fumaric acid, which is structurally similar but has different chemical properties and applications
This compound is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to other succinate esters.
Propiedades
Número CAS |
25306-99-4 |
|---|---|
Fórmula molecular |
C8H14O5 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
dimethyl 2-(methoxymethyl)butanedioate |
InChI |
InChI=1S/C8H14O5/c1-11-5-6(8(10)13-3)4-7(9)12-2/h6H,4-5H2,1-3H3 |
Clave InChI |
HYPQWVMAJDZMLL-UHFFFAOYSA-N |
SMILES canónico |
COCC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-3-(trifluoromethyl)benzo[b]thiophene](/img/structure/B8800218.png)







